molecular formula C12H9BrINO B1278830 3-(Benzyloxy)-2-bromo-6-iodopyridine CAS No. 443307-26-4

3-(Benzyloxy)-2-bromo-6-iodopyridine

Cat. No.: B1278830
CAS No.: 443307-26-4
M. Wt: 390.01 g/mol
InChI Key: XWBRJJUIQFHRCP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-6-iodopyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, and an iodine atom at the sixth position of the pyridine ring. The unique substitution pattern on the pyridine ring makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The benzyloxy group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms act as leaving groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidation of the benzyloxy group can yield benzoic acid derivatives.

    Reduction Products: Reduction can lead to the formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Cross-Coupling Reactions: Utilized in the formation of carbon-carbon bonds in organic synthesis.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential biological activities and as a building block for drug development.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-6-iodopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The benzyloxy group can also participate in various reactions due to its electron-donating properties.

Comparison with Similar Compounds

  • 3-(Benzyloxy)-2-chloro-6-iodopyridine
  • 3-(Benzyloxy)-2-bromo-6-fluoropyridine
  • 3-(Benzyloxy)-2-bromo-6-chloropyridine

Uniqueness: The presence of both bromine and iodine atoms in 3-(Benzyloxy)-2-bromo-6-iodopyridine makes it unique compared to other halogenated pyridines. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization in synthetic applications.

Properties

IUPAC Name

2-bromo-6-iodo-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBRJJUIQFHRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452371
Record name 3-(Benzyloxy)-2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443307-26-4
Record name 3-(Benzyloxy)-2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6-iodopyridin-3-ol was reacted with potassium carbonate and benzyl bromide to obtain 3-(benzyloxy)-2-bromo-6-iodopyridine, which was then reacted in a similar manner to Reference Example 11, Example 22 and Example 4, successively. Further, the resulting product was subjected to catalytic reduction using palladium/carbon to obtain an objective compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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